molecular formula C6H6ClN3O B8764285 N-(2-chloropyrimidin-5-yl)acetamide

N-(2-chloropyrimidin-5-yl)acetamide

Cat. No.: B8764285
M. Wt: 171.58 g/mol
InChI Key: PBOCJOADSXMAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyrimidin-5-yl)acetamide is a useful research compound. Its molecular formula is C6H6ClN3O and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

N-(2-chloropyrimidin-5-yl)acetamide

InChI

InChI=1S/C6H6ClN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11)

InChI Key

PBOCJOADSXMAJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

78 μL (0.83 mmol) acetic anhydride are added to 100 mg (0.77 mmol) 2-chloro-pyrimidin-5-ylamine in 20 mL dichloromethane at 0° C. Subsequently 115 μL TEA are added and stirring is continued for 12 h at rt. After that time, the solvent is removed by evaporation and the residue is washed with water.
Quantity
78 μL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
115 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-amino-2-chloro pyrimidine (260 mg, 2 mmol) was dissolved in DCM (5 ml), TEA (0.557 ml, 4 mmol) was added and the reaction mixture was stirred at 0° C. for 15 min. Acetyl chloride (0.213 ml, 3 mmol) was added dropwise at 0° C. and the reaction mixture was stirred for 45 min. The reaction was quenched with an aqueous saturated solution of NaHCO3. The phases were separated and the aqueous phase was basified by adding solid K2CO3 while the pH was allowed to reach ˜9-10 and extracted with dichloromethane. Combined organic phases were dried over Na2SO4 and evaporated in vacuo to afford N-(2-chloropyrimidin-5-yl)acetamide (340 mg) as a crude product.
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.557 mL
Type
reactant
Reaction Step Two
Quantity
0.213 mL
Type
reactant
Reaction Step Three

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